O-(4-Iodobenzyl)hydroxylamine Hydrochloride

IDO1 inhibition Cancer immunotherapy Enzyme kinetics

O-(4-Iodobenzyl)hydroxylamine Hydrochloride (CAS 1446093-00-0) is a para-iodo-substituted O-benzylhydroxylamine derivative belonging to the O-alkylhydroxylamine class of mechanism-based enzyme inhibitors and synthetic intermediates. With molecular formula C₇H₉ClINO and molecular weight 285.51 g/mol, this compound exists as a white to off-white crystalline powder, soluble in water and polar organic solvents, and is supplied as the hydrochloride salt for enhanced stability and handling.

Molecular Formula C7H9ClINO
Molecular Weight 285.51 g/mol
Cat. No. B15337416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-(4-Iodobenzyl)hydroxylamine Hydrochloride
Molecular FormulaC7H9ClINO
Molecular Weight285.51 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CON)I.Cl
InChIInChI=1S/C7H8INO.ClH/c8-7-3-1-6(2-4-7)5-10-9;/h1-4H,5,9H2;1H
InChIKeyQKTGWFUBZHRJRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-(4-Iodobenzyl)hydroxylamine Hydrochloride: Core Identity, Physicochemical Baseline, and Procurement-Relevant Classification


O-(4-Iodobenzyl)hydroxylamine Hydrochloride (CAS 1446093-00-0) is a para-iodo-substituted O-benzylhydroxylamine derivative belonging to the O-alkylhydroxylamine class of mechanism-based enzyme inhibitors and synthetic intermediates [1]. With molecular formula C₇H₉ClINO and molecular weight 285.51 g/mol, this compound exists as a white to off-white crystalline powder, soluble in water and polar organic solvents, and is supplied as the hydrochloride salt for enhanced stability and handling . It is structurally distinguished from the parent O-benzylhydroxylamine by the presence of an iodine atom at the para position of the benzyl ring, a modification that profoundly alters both its biochemical potency and its synthetic utility as a building block for cross-coupling chemistry [1][2].

Why O-(4-Iodobenzyl)hydroxylamine Hydrochloride Cannot Be Replaced by Unsubstituted or Differently Halogenated O-Benzylhydroxylamine Analogs


The para-iodo substitution on the O-benzylhydroxylamine scaffold is not a passive structural feature; it is a decisive determinant of both target potency and synthetic downstream versatility. Systematic structure-activity relationship (SAR) data demonstrate that replacing the 4-iodo substituent with hydrogen (unsubstituted), para-bromo, para-chloro, or relocating the iodine to the meta position alters IDO1 inhibitory potency by up to 7.3-fold [1]. Furthermore, the iodine atom serves as a privileged handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), a capability absent in the unsubstituted analog and less efficient with bromo or chloro congeners [2]. Procurement decisions that prioritize upfront cost or core scaffold identity alone, without accounting for substitution-dependent potency differences and synthetic divergence, risk selecting a material that underperforms in both biological assays and synthetic elaboration pathways.

O-(4-Iodobenzyl)hydroxylamine Hydrochloride: Quantitative Head-to-Head Evidence for Scientific Selection


IDO1 Enzyme Inhibition: 4-Iodo Substitution Confers 3.7-Fold Superior Potency Over the Unsubstituted Lead Compound

In a head-to-head recombinant human IDO1 enzyme inhibition assay, O-(4-iodobenzyl)hydroxylamine (Compound 8) demonstrated an IC₅₀ of 0.22 ± 0.066 μM, representing a 3.7-fold improvement in potency compared to the unsubstituted lead O-benzylhydroxylamine (IC₅₀ = 0.81 ± 0.081 μM) [1]. The para-iodo derivative was also more potent than the meta-iodo isomer (3-I, Compound 11: IC₅₀ = 0.34 ± 0.12 μM), the para-bromo analog (4-Br, Compound 19: IC₅₀ = 1.6 μM; 7.3-fold difference), and the para-chloro analog (4-Cl, Compound 17: IC₅₀ = 1.3 μM; 5.9-fold difference) [1]. This establishes the 4-iodo substitution as the most potent monosubstituted variant within the entire SAR series of over 40 derivatives examined in this study.

IDO1 inhibition Cancer immunotherapy Enzyme kinetics

Nanomolar Cell-Based Potency in HeLa and Trex Cellular Models Surpasses Isolated Enzyme Activity

Compound 8 (4-I) was one of only two compounds advanced to cell-based efficacy testing from the full 40+ compound SAR panel. In HeLa cells expressing native human IDO1 induced with IFNγ, Compound 8 achieved an IC₅₀ of 0.10 ± 0.024 μM [1]. In Trex cells expressing recombinant human IDO1, it demonstrated an IC₅₀ of 0.18 μM [1]. Notably, Compound 8 was more potent in the cell-based HeLa assay than in the isolated enzyme assay (IC₅₀ 0.10 μM cellular vs. 0.22 μM enzymatic), a phenomenon attributed to limitations of the isolated enzyme assay in controlling IDO1 redox activity [1]. The comparator Compound 9 (3-Cl) showed HeLa IC₅₀ = 0.14 ± 0.023 μM and Trex IC₅₀ = 0.077 μM. Importantly, the unsubstituted lead O-benzylhydroxylamine was not advanced to cell-based testing, making direct comparison unavailable; however, the authors identified Compounds 8 and 9 as the two most promising molecules warranting cellular characterization, explicitly linking this selection to their superior enzymatic potency [1].

Cell-based assay HeLa cells IDO1 cellular inhibition

Selectivity Profile: >300-Fold Discrimination Against Catalase and 22-Fold Selectivity Over CYP3A4

To evaluate potential off-target liabilities inherent to heme iron-binding inhibitors, Compound 8 was screened against two additional heme-containing enzymes. Against catalase, Compound 8 showed no detectable inhibition (IC₅₀ > 100 μM), yielding a selectivity index of >300-fold relative to IDO1 (IC₅₀ = 0.33 μM) [1]. Against CYP3A4, Compound 8 exhibited an IC₅₀ of 7.2 μM, representing a 22-fold selectivity window for IDO1 over CYP3A4 [1]. In comparison, Compound 9 (3-Cl) showed an IDO1/CYP3A4 selectivity ratio of 48-fold (CYP3A4 IC₅₀ = 15 μM), indicating that while both compounds are selective, the 4-iodo derivative displays a narrower CYP3A4 selectivity margin than the 3-chloro analog [1].

Selectivity Off-target profiling Heme enzymes

Cytotoxicity Assessment: Viability Maintained at Concentrations up to 100 μM in HeLa Cells

Cytotoxicity studies in HeLa cells demonstrated that Compound 8 maintained good cell viability at concentrations up to 100 μM [1]. This concentration exceeds the cell-based IC₅₀ (0.10 μM) by approximately 1,000-fold, indicating a substantial in vitro therapeutic window. The unsubstituted lead O-benzylhydroxylamine was not subjected to parallel cytotoxicity testing, so direct comparative data are unavailable. However, the authors highlighted this favorable cytotoxicity profile as supporting the therapeutic potential of the hydroxylamine structural class [1]. It should be noted that assessment of human serum protein binding indicated a substantial reduction in inhibitory activity for Compound 8, whereas Compound 9 (3-Cl) was relatively unaffected—an important consideration for in vivo experimental design [1].

Cytotoxicity HeLa viability Therapeutic window

Synthetic Versatility: The Para-Iodo Substituent as a Privileged Cross-Coupling Handle Absent in Unsubstituted, Chloro, and Fluoro Analogs

The iodine substituent at the para position of the benzyl ring enables palladium-catalyzed cross-coupling chemistries—including Suzuki-Miyaura, Sonogashira, and Heck reactions—that are not accessible with the unsubstituted O-benzylhydroxylamine and are substantially less efficient with the corresponding bromo or chloro analogs due to the superior oxidative addition reactivity of aryl iodides [1]. This synthetic handle transforms the compound from a terminal inhibitor into a diversifiable building block suitable for library synthesis and late-stage functionalization. In the broader context of hydroxylamine chemistry, the para-iodobenzyl moiety allows for iterative structural elaboration without de novo resynthesis of the core scaffold, a capability documented for iodo-benzyloxy systems in medicinal chemistry and chemical biology applications [2].

Cross-coupling Suzuki-Miyaura Sonogashira Building block

O-(4-Iodobenzyl)hydroxylamine Hydrochloride: Evidence-Backed Application Scenarios for Procurement Decision-Making


IDO1 Inhibitor Hit-to-Lead and SAR Expansion Campaigns in Cancer Immunotherapy

With an enzymatic IC₅₀ of 0.22 μM—the most potent monosubstituted derivative among >40 O-benzylhydroxylamine analogs—and confirmed nanomolar cell-based activity in both HeLa (IC₅₀ = 0.10 μM) and Trex (IC₅₀ = 0.18 μM) models, this compound serves as an ideal starting point for medicinal chemistry optimization of IDO1-targeted cancer immunotherapeutics [1]. The >300-fold selectivity over catalase and 22-fold window against CYP3A4 provide a characterized selectivity baseline that informs subsequent optimization efforts [1]. Researchers can proceed directly to in vitro proof-of-concept studies without synthesizing and validating comparator analogs, accelerating the hit-to-lead timeline.

Dual-Purpose Building Block for Focused Library Synthesis via Cross-Coupling Diversification

The para-iodo substituent functions as both a potency-enhancing structural feature and a synthetic diversification handle. This compound can serve as a common intermediate for the parallel synthesis of focused O-benzylhydroxylamine libraries through Suzuki-Miyaura or Sonogashira cross-coupling at the aryl iodide position [2]. This dual utility is unavailable with the unsubstituted O-benzylhydroxylamine (no halogen handle) and less practical with the 4-bromo analog (IC₅₀ = 1.6 μM, 7.3-fold weaker IDO1 inhibition) [1]. Procurement of a single batch thus supports both biological evaluation and library production workflows.

Chemical Probe for IDO1 Mechanistic Studies with Defined Selectivity Parameters

The thorough selectivity characterization of this compound—encompassing catalase (>100 μM, no inhibition), CYP3A4 (IC₅₀ = 7.2 μM), and cytotoxicity profiling (viability maintained at 100 μM in HeLa cells)—makes it a well-characterized chemical probe for dissecting IDO1's role in immune suppression pathways [1]. The 1,000-fold separation between the cell-based IC₅₀ and the cytotoxic concentration ensures that observed biological effects in cellular assays can be attributed to IDO1 inhibition rather than non-specific toxicity. Researchers should note the human serum protein binding effect and include appropriate serum-free or low-serum control conditions in experimental designs [1].

Comparative Tool Compound for Profiling Halogen-Dependent IDO1 Binding Interactions

The availability of matched halogen series data—4-I (0.22 μM), 4-Br (1.6 μM), 4-Cl (1.3 μM), 4-F (0.98 μM), and 3-I (0.34 μM)—makes this compound a critical reference point for computational chemistry and structural biology groups investigating halogen bonding, π-stacking, and hydrophobic contributions to IDO1 active site binding [1]. When procured alongside its para-bromo and meta-iodo analogs, this compound enables controlled comparative studies that isolate the electronic and steric contributions of the iodine substituent to observed potency differences.

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